molecular formula C10H10O4S B1375482 4-(Cyclopropylsulfonyl)benzoic acid CAS No. 1346608-85-2

4-(Cyclopropylsulfonyl)benzoic acid

Cat. No. B1375482
M. Wt: 226.25 g/mol
InChI Key: UKHGPJWPMADJGO-UHFFFAOYSA-N
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Description

4-(Cyclopropylsulfonyl)benzoic acid is a chemical compound with the molecular formula C10H10O4S . It has a molecular weight of 226.25 g/mol . The IUPAC name for this compound is 4-cyclopropylsulfonylbenzoic acid .


Molecular Structure Analysis

The InChI code for 4-(Cyclopropylsulfonyl)benzoic acid is 1S/C10H10O4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9H,5-6H2,(H,11,12) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-(Cyclopropylsulfonyl)benzoic acid has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 226.02997997 g/mol . The topological polar surface area is 79.8 Ų . The compound has a heavy atom count of 15 .

Scientific Research Applications

Bio-Potent Sulfonamides

Research conducted by Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids, demonstrating their potential for antimicrobial activities. These compounds, including derivatives of 4-(Cyclopropylsulfonyl)benzoic acid, were characterized by analytical and spectroscopic data and evaluated for their antimicrobial efficiency through the Bauer-Kirby disc diffusion method (Dineshkumar & Thirunarayanan, 2019).

Drug Metabolism

A study by Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, an antidepressant, identifying a metabolic pathway leading to a benzoic acid derivative. This research highlights the role of enzymes like CYP2D6 in the oxidative metabolism of compounds related to 4-(Cyclopropylsulfonyl)benzoic acid (Hvenegaard et al., 2012).

Electrooxidation Methods

Michman and Weiss (1990) described an electrochemical method for preparing 4-(Di-n-propylsulfamyl)benzoic acid, an important drug. This study's methodology could be relevant for the synthesis of related compounds like 4-(Cyclopropylsulfonyl)benzoic acid (Michman & Weiss, 1990).

EP1 Receptor Antagonists

Research by Naganawa et al. (2006) discovered heteroaryl sulfonamides as new EP1 receptor selective antagonists, including derivatives of benzoic acid. This suggests potential therapeutic applications of compounds like 4-(Cyclopropylsulfonyl)benzoic acid (Naganawa et al., 2006).

C–H Functionalization

Li et al. (2016) focused on the meta-C–H olefination of benzoic acid derivatives, a crucial step in synthesizing complex organic molecules. Their findings could guide the functionalization of similar compounds like 4-(Cyclopropylsulfonyl)benzoic acid (Li et al., 2016).

Non-Covalent Complex Formation

A study by Dikmen (2021) examined the formation of non-covalent complexes between benzoic acid derivatives and alpha cyclodextrin. This research has implications for drug delivery systems using compounds related to 4-(Cyclopropylsulfonyl)benzoic acid (Dikmen, 2021).

Na+/H+ Antiporter Inhibitors

Baumgarth, Beier, and Gericke (1997) investigated benzoylguanidines as Na+/H+ exchanger inhibitors, focusing on derivatives of benzoic acid. This research offers insights into the medicinal chemistry of 4-(Cyclopropylsulfonyl)benzoic acid (Baumgarth et al., 1997).

Safety And Hazards

The safety data sheet for 4-(Cyclopropylsulfonyl)benzoic acid indicates that it is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), and specific target organ toxicity (repeated exposure, category 1) targeting the lungs . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-cyclopropylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHGPJWPMADJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737316
Record name 4-(Cyclopropanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylsulfonyl)benzoic acid

CAS RN

1346608-85-2
Record name 4-(Cyclopropanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(3-chloropropylsulfonyl)benzoate (1.89 g, 6.83 mmol) in 2-methylpropan-2-ol (20 mL) was added potassium tert-butoxide (1.53 g, 13.7 mmol) and the slurry heated at 80° C. for 10 min. Additional 2-methylpropan-2-ol (20 mL) was added to facilitate stirring and the heating continued for 25 min. The reaction mixture was diluted with water (100 mL) and washed with ethyl acetate (3×100 mL). The aqueous layer was acidified with 1N HCl and extracted with ethyl acetate (3×100 mL). The combined organics were dried over Na2SO4, filtered and the solvent removed in vacuo to provide 4-cyclopropylsulfonylbenzoic acid (1.22 g, 79%) as a beige solid. ESI-MS m/z calc. 226.0. found 227.3 (M+1)+; Retention time: 0.86 minutes (3 min run).
Name
methyl 4-(3-chloropropylsulfonyl)benzoate
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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